molecular formula C14H12INO2S B12519271 N-[(4-iodophenyl)methylidene]-4-methylbenzenesulfonamide

N-[(4-iodophenyl)methylidene]-4-methylbenzenesulfonamide

Cat. No.: B12519271
M. Wt: 385.22 g/mol
InChI Key: LACMCSGMQLNSKF-UHFFFAOYSA-N
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Description

N-(4-Iodobenzylidene)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an iodobenzylidene group attached to a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Iodobenzylidene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 4-iodobenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Iodobenzaldehyde+4-MethylbenzenesulfonamideN-(4-Iodobenzylidene)-4-methylbenzenesulfonamide\text{4-Iodobenzaldehyde} + \text{4-Methylbenzenesulfonamide} \rightarrow \text{N-(4-Iodobenzylidene)-4-methylbenzenesulfonamide} 4-Iodobenzaldehyde+4-Methylbenzenesulfonamide→N-(4-Iodobenzylidene)-4-methylbenzenesulfonamide

Industrial Production Methods

In an industrial setting, the production of N-(4-Iodobenzylidene)-4-methylbenzenesulfonamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Iodobenzylidene)-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the iodobenzylidene group can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation Reactions: The sulfonamide group can participate in condensation reactions with other compounds to form new products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylidene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(4-Iodobenzylidene)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-Iodobenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromobenzylidene)-4-methylbenzenesulfonamide
  • N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide
  • N-(4-Fluorobenzylidene)-4-methylbenzenesulfonamide

Uniqueness

N-(4-Iodobenzylidene)-4-methylbenzenesulfonamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.

Properties

Molecular Formula

C14H12INO2S

Molecular Weight

385.22 g/mol

IUPAC Name

N-[(4-iodophenyl)methylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H12INO2S/c1-11-2-8-14(9-3-11)19(17,18)16-10-12-4-6-13(15)7-5-12/h2-10H,1H3

InChI Key

LACMCSGMQLNSKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)I

Origin of Product

United States

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